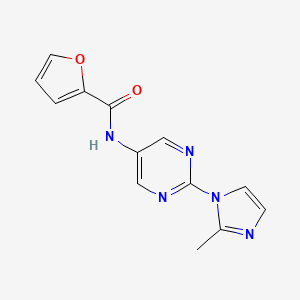
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For example, one method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It can participate in a variety of chemical reactions, including those involving its nitrogen atoms or the carbon atoms in the ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The presence of the imidazole ring contributes to the interaction with microbial enzymes, disrupting their function and leading to the inhibition of microbial growth .
Anticancer Research
The structural motif of imidazole is common in compounds with anticancer activity. Research has shown that imidazole-containing compounds can interfere with cell division and DNA replication in cancer cells, making them targets for chemotherapy drug development. The compound’s ability to integrate into DNA structures could be leveraged to design novel anticancer therapies .
Anti-inflammatory Applications
Imidazole compounds are also known for their anti-inflammatory effects. They can modulate the body’s inflammatory response by affecting various signaling pathways. This property is particularly useful in the development of drugs for chronic inflammatory diseases .
Antiviral Potential
The compound’s imidazole core is structurally similar to nucleotides, which allows it to mimic their behavior in viral replication processes. This mimicry can lead to the development of antiviral drugs that inhibit the replication of viruses by integrating into their genetic material .
Antidiabetic Effects
Research into imidazole derivatives has indicated potential applications in managing diabetes. These compounds can influence insulin signaling and glucose metabolism, which are critical in the treatment of diabetes. The compound could be a candidate for creating new antidiabetic medications .
Neuroprotective Properties
Imidazole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. They can protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neuronal death .
Enzyme Inhibition
The compound’s structure allows it to act as an inhibitor for various enzymes. This is particularly important in drug development, where enzyme inhibition is a common strategy to treat diseases. For example, inhibiting enzymes that synthesize cholesterol can lead to treatments for hypercholesterolemia .
Chemotherapeutic Applications
Due to its structural compatibility with biological molecules, the compound can be used to synthesize chemotherapeutic agents. It can be incorporated into molecules that target specific pathways in cancer cells, leading to the development of more effective and less toxic chemotherapy drugs .
Each of these applications represents a unique field of research where N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide could have significant implications. Ongoing research and development may uncover even more uses for this versatile compound. The information provided here is based on the current understanding of imidazole derivatives and their biological activities as reported in the literature .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives can inhibit the phosphorylation of certain proteins, thereby regulating specific signaling pathways .
Biochemical Pathways
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Some imidazole derivatives have shown remarkable antiproliferative activities against certain cell lines .
Action Environment
For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) suggests that the action of this compound could potentially be influenced by the pH of its environment.
Future Directions
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGPZLVBMPNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


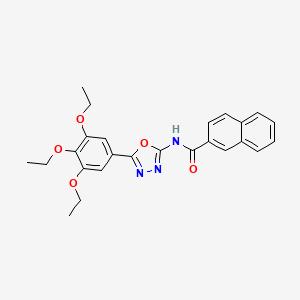
![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
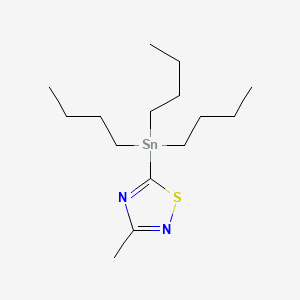
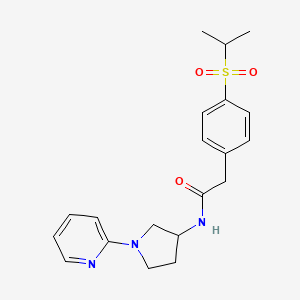
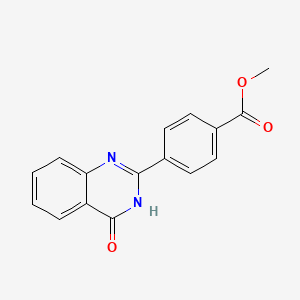
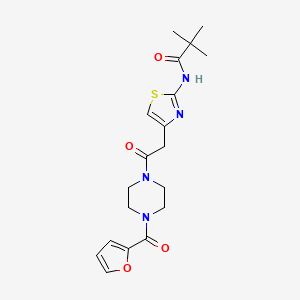
![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)

![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)
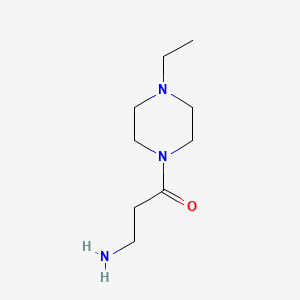
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)